molecular formula C7H8FNO B1444390 1-(5-Fluoropyridin-2-yl)ethanol CAS No. 915720-55-7

1-(5-Fluoropyridin-2-yl)ethanol

Cat. No. B1444390
M. Wt: 141.14 g/mol
InChI Key: JBQSVZVXLQDZRX-UHFFFAOYSA-N
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Description

“1-(5-Fluoropyridin-2-yl)ethanol” is an organic compound with the molecular formula C7H8FNO . It is also known as “1-(5-fluoropyridin-2-yl)ethan-1-ol” or "2-Pyridinemethanol, 5-fluoro-α-methyl-" . The compound has a molecular weight of 141.15 .


Synthesis Analysis

The synthesis of “1-(5-Fluoropyridin-2-yl)ethanol” involves the reaction of 5-fluoro-2-formylpyridine with methyl lithium at -78°C . After stirring for 1.5 hours at -78°C, a saturated solution of ammonium chloride followed by water is added . The mixture is then extracted with chloroform, and the organic phase is dried over magnesium sulphate and concentrated in vacuo . The residue is purified by flash column chromatography to yield the title compound .


Molecular Structure Analysis

The InChI code for “1-(5-Fluoropyridin-2-yl)ethanol” is "1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

1. X-Ray Crystal Structure Analysis

1-(5-Fluoropyridin-2-yl)ethanol has been studied for its X-ray crystal structure. The compound crystallizes in the monoclinic system space group, revealing interesting molecular formations and intermolecular hydrogen bonds. This analysis is crucial for understanding the compound's molecular geometry and potential applications in materials science (Percino et al., 2008).

2. Chemosensor Development

Research indicates that derivatives of 1-(5-Fluoropyridin-2-yl)ethanol can be synthesized and used as chemosensors. These compounds have shown efficiency in selectively sensing metal ions like Eu³⁺, which is significant for applications in environmental monitoring and medical diagnostics (Qiu, 2012).

3. Sensitization in Lanthanide Complexes

The compound has been used in the sensitization of visible and NIR emitting lanthanide(III) ions in various dinuclear complexes. This application is pivotal in the study of magnetic properties and photoluminescence, contributing to advances in materials science and optoelectronics (Casanovas et al., 2019).

4. Organic Synthesis and Antimicrobial Agents

1-(5-Fluoropyridin-2-yl)ethanol plays a role in the synthesis of various organic compounds. Some synthesized derivatives have been evaluated for their antibacterial and fungicidal activities, indicating potential applications in pharmaceuticals and antimicrobial research (Shah & Raj, 2015).

5. Chemoenzymatic Synthesis Applications

The compound has been involved in studies of lipase-catalyzed asymmetric acylation. This research is significant for understanding enzymatic reactions and developing methods in chemoenzymatic synthesis, which can have applications in pharmaceuticals and biochemistry (Hara et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQSVZVXLQDZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)ethanol

CAS RN

915720-55-7
Record name 1-(5-fluoropyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(5-Fluoropyridin-2-yl)ethanone (Method 1; 11.3 g, (75% pure), 60.9 mmol) in MeOH was added sodium boronhydride (2.30 g, 60.9 mmol) potion wise at 0° C. After adding, the reaction was warmed to room temperature and stirred at room temperature for 1 hour. Water (10 ml) was added and the solution was extracted with ether (2×50 ml). The combined organic layers were dried over sodium sulfate. After removal of solvent, the resulted residue was purified by column chromatography (ether) to give the title compound as a clear oil (7.5 g, 87%). 1H NMR (400 MHz) 8.46 (d, J=3.2 Hz, 1H), 7.69 (ddd, J=3.2, 3.2 and 3.2 Hz, 1H), 7.55 (m, 1H), 5.44 (d, J=4.4 Hz, 111), 4.73 (m, 1H), 1.34 (d, J=6.4 Hz, 3H).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a −78° C. solution of 5-fluoro-2-formylpyridine (0.66 g, 5.3 mmol) in THF (20 mL) was methyl lithium (1.6 M in diethyl ether, 4.0 mL) added dropwise. After stirring for 1.5 h at −78° C. a saturated solution of ammonium chloride (25 mL) followed by water (25 mL) was added. The mixture was extracted with chloroform and the organic phase was dried over magnesium sulphate and concentrated in vacuo. The residue was purified by flash column chromatography (eluent: chloroform:methanol 98:2) affording the title compound (0.25 g, 33% yield).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
Recently, we reported a novel role for KMO in the pathogenesis of acute pancreatitis (AP). A number of inhibitors of kynurenine 3-monooxygenase (KMO) have previously been …
Number of citations: 22 pubs.acs.org
H Guan, ML Lamb, B Peng, S Huang… - Bioorganic & medicinal …, 2013 - Elsevier
The discovery of the activating mutation V617F in the JH2 domain of Jak2 and the modulation of oncogenic Stat3 by Jak2 inhibitors have spurred a great interest in the inhibition of the …
Number of citations: 19 www.sciencedirect.com

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